molecular formula C15H15N3O4S B6084434 4-({[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid

4-({[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid

Numéro de catalogue B6084434
Poids moléculaire: 333.4 g/mol
Clé InChI: WNIDCHXFKDRFIA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-({[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid, commonly known as Co-trimoxazole, is a combination of two antibiotics, sulfamethoxazole, and trimethoprim. It is a widely used antibiotic that is used to treat various bacterial infections, including urinary tract infections, respiratory infections, and gastrointestinal infections. Co-trimoxazole has been extensively studied for its mechanism of action, biochemistry, and physiological effects.

Mécanisme D'action

Co-trimoxazole works by inhibiting two enzymes that are essential for bacterial growth, dihydropteroate synthase and dihydrofolate reductase. Sulfamethoxazole inhibits dihydropteroate synthase, which is involved in the synthesis of folic acid, a vitamin essential for bacterial growth. Trimethoprim inhibits dihydrofolate reductase, which is involved in the conversion of dihydrofolic acid to tetrahydrofolic acid, another essential vitamin for bacterial growth. By inhibiting these two enzymes, Co-trimoxazole prevents the synthesis of folic acid and tetrahydrofolic acid, which ultimately leads to bacterial cell death.
Biochemical and Physiological Effects:
Co-trimoxazole has been shown to have a broad spectrum of activity against various bacterial species. It has been shown to be effective against both gram-positive and gram-negative bacteria. Co-trimoxazole has also been shown to have a synergistic effect when used in combination with other antibiotics, such as aminoglycosides. Co-trimoxazole has a half-life of approximately 8-10 hours and is excreted primarily through the kidneys.

Avantages Et Limitations Des Expériences En Laboratoire

Co-trimoxazole is a widely used antibiotic that is readily available and relatively inexpensive. It has been extensively studied for its effectiveness in treating bacterial infections, and its mechanism of action is well understood. However, Co-trimoxazole has limitations for lab experiments. It can be difficult to obtain pure Co-trimoxazole, and its solubility in water is limited. Co-trimoxazole can also be toxic to certain cell lines, which can limit its use in certain experiments.

Orientations Futures

There are several future directions for the study of Co-trimoxazole. One area of research is the development of new formulations of Co-trimoxazole that are more soluble in water and less toxic to cell lines. Another area of research is the study of Co-trimoxazole in combination with other antibiotics to determine the optimal combination for the treatment of bacterial infections. Additionally, the use of Co-trimoxazole in the treatment of other infectious diseases, such as malaria, is an area of ongoing research. Finally, the use of Co-trimoxazole in the prevention of antibiotic resistance is an important area of future research.

Méthodes De Synthèse

Co-trimoxazole is synthesized by combining sulfamethoxazole and trimethoprim. Sulfamethoxazole is synthesized by reacting p-aminobenzoic acid with methanesulfonyl chloride, followed by a reaction with 3,4-dimethylaniline. Trimethoprim is synthesized by reacting 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine with 4,6-dimethyl-2-(propylamino)pyrimidine.

Applications De Recherche Scientifique

Co-trimoxazole has been extensively studied for its effectiveness in treating bacterial infections. It has been used to treat various bacterial infections, including urinary tract infections, respiratory infections, and gastrointestinal infections. Co-trimoxazole has also been studied for its effectiveness in treating opportunistic infections in patients with HIV/AIDS. It has been shown to be effective in preventing Pneumocystis jirovecii pneumonia and Toxoplasma gondii infections in these patients.

Propriétés

IUPAC Name

4-[[2-[(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c1-8-9(2)16-15(18-13(8)20)23-7-12(19)17-11-5-3-10(4-6-11)14(21)22/h3-6H,7H2,1-2H3,(H,17,19)(H,21,22)(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIDCHXFKDRFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({[(4-Hydroxy-5,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.